2-Fluoro-4-methylpyridine-5-boronic acid
Overview
Description
2-Fluoro-4-methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 5th position, a fluorine atom is attached to the 2nd position, and a methyl group is attached to the 4th position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methylpyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The compound’s role in this pathway can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s action can therefore have significant implications in organic chemistry and related fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . It’s also worth noting that the compound should be handled and stored properly to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-methylpyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound can impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound is known to interact with proteins through its boronic acid group, forming stable complexes that can alter protein function and stability . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. This compound exhibits stability under various conditions, although it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence the levels of metabolites and the overall metabolic flux within cells. The boronic acid group allows it to participate in reactions that modify metabolic intermediates, thereby altering the metabolic landscape of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments. The distribution of this compound within tissues is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is crucial for its role in modulating biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpyridine-5-boronic acid typically involves the borylation of 2-fluoro-4-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Fluoro-4-methylpyridine-5-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylpyridine-4-boronic acid
- 2-Fluoro-5-pyridineboronic acid pinacol ester
- 2-Fluoro-4-trifluoromethylphenylboronic acid
Uniqueness
2-Fluoro-4-methylpyridine-5-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can provide unique reactivity and selectivity compared to other boronic acids .
Properties
IUPAC Name |
(6-fluoro-4-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHOAIWOSIBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656790 | |
Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-18-3 | |
Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-methylpyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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